2-Chloro-4-ethynyl-3-fluoropyridine
Description
Contextualizing 2-Chloro-4-ethynyl-3-fluoropyridine (B6249615) within Halogenated Pyridine (B92270) Chemistry
Halogenated pyridines are foundational building blocks in the synthesis of a vast array of functional molecules, including pharmaceuticals, agrochemicals, and ligands for metal complexes. nih.govacs.org The carbon-halogen bond serves as a versatile handle, enabling a multitude of subsequent cross-coupling reactions and functional group interconversions that are vital for molecular diversification. nsf.govchemrxiv.org The pyridine ring itself is a privileged scaffold in drug discovery, and its functionalization is a key strategy for modulating the biological activity and physicochemical properties of lead compounds. chemrxiv.orgresearchgate.net
Despite their utility, the synthesis of specific halogenated pyridine isomers can be challenging. Direct C-H halogenation of the electron-deficient pyridine ring often requires harsh conditions and can suffer from a lack of regioselectivity. nsf.gov Developing methods for the selective functionalization of the pyridine core, particularly at specific positions like the 3- or 4-position, is an ongoing area of research. nih.govnsf.gov
In this context, this compound emerges as a valuable and highly specialized intermediate. It is a pre-functionalized scaffold that circumvents the challenges of sequential, regioselective halogenation and alkynylation. The presence of three distinct functional groups—a chlorine atom, a fluorine atom, and an ethynyl (B1212043) group—at specific positions offers multiple, orthogonal sites for chemical modification, providing a powerful platform for the efficient construction of complex molecular architectures.
Strategic Importance of Fluorine and Ethynyl Substituents in Heterocyclic Scaffolds
The specific combination of fluorine and ethynyl groups on the pyridine ring of this compound is not arbitrary; each substituent imparts distinct and highly desirable properties that are strategically leveraged in modern chemistry.
Fluorine Substituents: The incorporation of fluorine into organic molecules, particularly heterocycles, is a cornerstone of modern medicinal chemistry. researchgate.net Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical and biological properties. researchgate.net Introducing fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity and bioavailability. researchgate.net The presence of a fluorine atom on the pyridine ring also alters its electronic properties, reducing the basicity of the nitrogen atom and influencing the reactivity of the entire ring system. researchgate.netrsc.org This "fluorine effect" can stabilize the molecule and influence its conformation, making it a critical tool for fine-tuning the properties of drug candidates and functional materials. acs.orgnih.gov
Ethynyl Substituents: The ethynyl group (–C≡CH) is a remarkably versatile functional group in chemical synthesis. wikipedia.org Its linear geometry and π-system contribute to the structural rigidity and electronic properties of molecules. acs.org As a terminal alkyne, it serves as a key participant in a wide range of powerful chemical transformations, including:
Sonogashira coupling: for the formation of C-C bonds with aryl or vinyl halides. tubitak.gov.tr
Click Chemistry: specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the efficient construction of triazole linkages. rsc.org
Hydrofunctionalization reactions: for the addition of various groups across the triple bond. acs.org
Cycloaddition reactions: to form a variety of heterocyclic systems. cymitquimica.com
This reactivity makes the ethynyl group a valuable synthetic handle for elaborating molecular complexity, creating libraries of compounds for screening, and conjugating molecules to probes or surfaces. acs.orgrsc.org It is recognized as a privileged structural feature in molecules targeting a wide range of proteins. acs.org
Overview of Research Directions for this compound
Given its unique structural attributes, this compound is poised for exploration in several key research areas. The distinct reactivity of its chloro, fluoro, and ethynyl groups allows for selective and sequential chemical modifications, opening up diverse synthetic possibilities.
Medicinal Chemistry: The primary research direction for this compound is likely its use as a scaffold in drug discovery. researchgate.netnih.gov The halogenated fluoropyridine core is a common motif in bioactive compounds. The ethynyl group provides a direct route for diversification, allowing chemists to attach various molecular fragments via cross-coupling or click reactions to explore structure-activity relationships (SAR). chemrxiv.org The chlorine and fluorine atoms themselves can serve as points for further modification or as key binding elements within a biological target.
Material Science: The incorporation of highly functionalized aromatic systems is crucial for the development of advanced materials. The rigid, electron-rich ethynyl group, combined with the electronically perturbed fluoropyridine ring, suggests potential applications in organic electronics and photophysics. tubitak.gov.tr Derivatives of this compound could be investigated as building blocks for conjugated polymers, organic light-emitting diodes (OLEDs), or as ligands for creating luminescent metal complexes with tailored properties. researchgate.netkaust.edu.sa
Synthetic Methodology: The compound serves as an excellent platform for developing and showcasing new synthetic methods. Research could focus on exploring the differential reactivity of the C-Cl, C-F, and C-H (alkyne) bonds under various catalytic conditions. This would involve developing selective cross-coupling reactions that target one halogen over the other or functionalizing the alkyne while leaving the halogens intact. Such studies contribute to the fundamental toolkit of synthetic organic chemistry.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds This table provides a comparative look at the calculated or known properties of the title compound and structurally similar pyridine derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |
| This compound | C₇H₃ClFN | 155.56 | 1211589-16-0 | alfa-chemistry.combldpharm.com |
| 2-Chloro-4-ethynyl-5-fluoropyridine | C₇H₃ClFN | 155.56 | 1211539-66-0 | shachemlin.comambeed.com |
| 2-Ethynyl-3-fluoropyridine | C₇H₄FN | 121.11 | 1401685-43-5 | sigmaaldrich.comchemscene.com |
| 2-Chloro-4-fluoropyridine | C₅H₃ClFN | 131.53 | 34941-91-8 | nih.gov |
| 2-Chloro-3-fluoropyridine (B99640) | C₅H₃ClFN | 131.54 | 17282-04-1 | sigmaaldrich.comgoogle.com |
| 2-Chloro-3-fluoro-4-hydroxypyridine | C₅H₃ClFNO | 147.53 | 1184172-46-0 | frontierspecialtychemicals.com |
| 2-Chloro-3-fluoropyridine-4-carbaldehyde | C₆H₃ClFNO | 159.55 | 329794-28-7 | ambeed.com |
Table 2: Strategic Value of Functional Groups in this compound This table summarizes the key roles of each functional group present in the molecule.
| Functional Group | Position | Key Strategic Importance in Synthesis and Research |
| Pyridine Ring | Core Scaffold | Privileged structure in medicinal chemistry; modulates solubility and basicity. chemrxiv.orgresearchgate.net |
| Chlorine Atom | C-2 | Excellent leaving group for nucleophilic aromatic substitution (SNAr); versatile handle for palladium-catalyzed cross-coupling reactions. orgsyn.org |
| Fluorine Atom | C-3 | Modulates electronic properties, enhances metabolic stability, and can participate in key binding interactions (e.g., hydrogen bonding). researchgate.netresearchgate.netrsc.org |
| Ethynyl Group | C-4 | Versatile functional group for Sonogashira coupling, click reactions, and other additions; provides structural rigidity. acs.orgrsc.org |
Structure
3D Structure
Properties
Molecular Formula |
C7H3ClFN |
|---|---|
Molecular Weight |
155.55 g/mol |
IUPAC Name |
2-chloro-4-ethynyl-3-fluoropyridine |
InChI |
InChI=1S/C7H3ClFN/c1-2-5-3-4-10-7(8)6(5)9/h1,3-4H |
InChI Key |
FNHBITWNOOBSAT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C(=NC=C1)Cl)F |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 Chloro 4 Ethynyl 3 Fluoropyridine
Reactivity of the Ethynyl (B1212043) Group in 2-Chloro-4-ethynyl-3-fluoropyridine (B6249615)
The ethynyl group at the C4-position of the pyridine (B92270) ring is a key site for molecular elaboration. Its reactivity is influenced by the electronic nature of the substituted pyridine ring.
Nucleophilic Addition Reactions to the Ethynyl Moiety
The carbon-carbon triple bond of the ethynyl group is susceptible to nucleophilic attack. In the context of the pyridine ring, the electron-withdrawing nature of the nitrogen atom can polarize the alkyne, making the terminal carbon atom electrophilic and thus prone to addition reactions. Fluorinated alkynes, in general, can exhibit modified reactivity. acs.org The presence of the 3-fluoro substituent further enhances the electrophilicity of the pyridine ring system.
While specific studies on nucleophilic additions to this compound are not extensively detailed in the surveyed literature, the general reactivity of terminal alkynes suggests that various nucleophiles, such as amines, thiols, and alcohols, could add across the triple bond. Such reactions are often catalyzed by transition metals or strong bases. For instance, the addition of amines to terminal alkynes is a common method for synthesizing enamines or, upon tautomerization, imines and ketones.
Cycloaddition and Polymerization Studies Involving the Alkyne
The alkyne functionality is a versatile participant in cycloaddition reactions. The terminal alkyne in this compound can act as a dienophile or a dipolarophile in various cycloaddition processes.
[3+2] Cycloadditions: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly anticipated reaction for this substrate, which would lead to the formation of a 1,2,3-triazole ring. This type of reaction is widely used in the synthesis of complex molecules and radiopharmaceuticals. scirp.orgresearchgate.net
[2+2+2] Cycloadditions: This type of reaction, often catalyzed by ruthenium or rhodium complexes, can combine the alkyne with two other unsaturated partners (like other alkynes or nitriles) to construct new aromatic or heteroaromatic rings. thieme-connect.com
Diels-Alder Reactions: The ethynyl group can also serve as a dienophile in [4+2] cycloaddition reactions with suitable dienes to form substituted cyclohexadiene rings. organic-chemistry.org
Polymerization of molecules containing ethynyl groups can lead to conjugated polymers, which are of interest for their electronic properties. nih.gov Methods such as those developed by Yamamoto, Suzuki, or Stille could potentially be used to create polymers from monomers derived from this compound, although specific studies on this substrate were not identified. nih.gov
Transformations Involving the Halogen Substituents on the Pyridine Ring
The pyridine ring is substituted with two different halogens, a chloro group at the C2-position and a fluoro group at the C3-position. Their reactivity, particularly in substitution and coupling reactions, is a central feature of the molecule's chemistry.
Nucleophilic Aromatic Substitution (SNAr) Reactions of the Chloro and Fluoro Groups
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of halopyridines, especially when the halogen is at an activated position (ortho or para to the ring nitrogen). libretexts.org The nitrogen atom in the pyridine ring acts as a powerful electron-withdrawing group, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. arkat-usa.orgCurrent time information in Bangalore, IN.
In this compound, the chlorine atom is at the C2-position (ortho to nitrogen), which is a highly activated site for SNAr. arkat-usa.org The fluorine atom is at the C3-position (meta to nitrogen), which is significantly less activated. libretexts.org Therefore, nucleophilic attack is expected to occur selectively at the C2-position, displacing the chloride ion.
The general order of reactivity for halogens as leaving groups in SNAr reactions is F > Cl > Br > I, because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. arkat-usa.org However, in this molecule, the position of the halogen is the dominant factor. The C2-chloro group is much more susceptible to substitution than the C3-fluoro group due to electronic activation by the ring nitrogen. libretexts.orgarkat-usa.org A wide range of nucleophiles, including amines, alkoxides, and thiolates, are expected to displace the 2-chloro substituent under relatively mild conditions. cymitquimica.com
| Halopyridine Substrate | Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Fluoropyridine | Dimethylamine (from DMF/KOH) | 2-(Dimethylamino)pyridine | 95 | cymitquimica.com |
| 2-Chloro-3-nitropyridine | Dimethylamine (from DMF/KOH) | 2-(Dimethylamino)-3-nitropyridine | 98 | cymitquimica.com |
| 2-Amino-6-chloropurine | Dimethylamine (from DMF/KOH) | 2-Amino-6-(dimethylamino)purine | 81 | cymitquimica.com |
| 2-Chloropyridinium Salt | Benzylamine | N-Benzylpyridin-2-amine derivative | Good to Excellent |
Reductive Dehalogenation Processes and Challenges
Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom. This can be achieved using various methods, including catalytic hydrogenation, metal-hydride reagents, or photoredox catalysis. The primary challenge in the dehalogenation of this compound would be achieving selectivity.
Given the different bond strengths (C-F > C-Cl) and electronic environments, selective de-chlorination at the C2-position while retaining the C3-fluorine and the C4-ethynyl group would be the most likely outcome under controlled reduction conditions. However, many reducing agents capable of cleaving the C-Cl bond could also potentially reduce the ethynyl group. Photoredox catalysis using systems like acridinium-based photosensitizers has emerged as a method for reductive hydrodehalogenation of aryl halides, which might offer a milder alternative.
Cross-Coupling Reactions at Halogenated Pyridine Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the C2-chloro position is the most probable site for such transformations.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. Current time information in Bangalore, IN. While the target molecule already possesses an alkyne, the C2-chloro group could, in principle, undergo a Sonogashira reaction with another terminal alkyne. However, related studies on polyhalogenated pyridines show high selectivity. For example, in the Sonogashira coupling of 2,4,6-tribromo-3,5-difluoropyridine, the reaction occurs exclusively at the C2 and C6 positions (ortho to nitrogen), leaving the C4-bromo group untouched. This strongly suggests that the C2-chloro group in the target molecule would be the reactive site.
Suzuki Coupling: This reaction involves the coupling of an organoboron reagent with an aryl halide. It is a versatile method for creating new C-C bonds. The C2-chloro group is expected to be a suitable handle for Suzuki coupling with various aryl or vinyl boronic acids or esters.
Other Couplings: Other cross-coupling reactions like Stille (using organostannanes), Hiyama (using organosilanes), and Negishi (using organozinc reagents) are also plausible at the C2-position.
| Halopyridine Substrate | Alkyne Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,4,6-Tribromo-3,5-difluoropyridine | Phenylacetylene | PdCl2(PPh3)2 / CuI / Et3N | 4-Bromo-3,5-difluoro-2,6-bis(phenylethynyl)pyridine | 82 | |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF3COO)2 / PPh3 / CuI / Et3N | 2-Amino-3-(phenylethynyl)pyridine | 96 | organic-chemistry.org |
| 2-Bromo-4-iodo-quinoline | Terminal Alkyne | Pd(0) / Cu(I) | 2-Bromo-4-alkynyl-quinoline (selective at iodide) | - |
C-H Functionalization at Distal Positions of the Pyridine Ring in this compound Derivatives
The direct functionalization of carbon-hydrogen (C-H) bonds has become a paramount strategy in modern organic synthesis, offering an efficient and atom-economical route to complex molecules. rsc.org For heteroaromatic compounds like pyridine and its derivatives, C-H functionalization presents unique challenges and opportunities due to the electronic nature of the ring and the presence of the nitrogen atom. nih.gov While the C2 position is often readily functionalized due to its proximity to the nitrogen, which can act as a directing group, achieving regioselective functionalization at more distant C3 and C4 positions is more challenging and has been an area of intensive research. nih.gov
Transition metal catalysis is a cornerstone for activating otherwise inert C-H bonds. rsc.org A variety of metals, including palladium, rhodium, ruthenium, cobalt, and copper, have been successfully employed to catalyze the functionalization of pyridine C-H bonds. nih.govnih.gov These reactions often proceed through mechanisms involving the coordination of the pyridine nitrogen to the metal center, followed by C-H bond cleavage to form a metallacyclic intermediate. This strategy, however, typically favors functionalization at the C2 position. nih.gov
For derivatives of this compound, distal C-H activation would target the C5 and C6 positions. Achieving selectivity at these sites often requires overcoming the intrinsic preference for C2 activation. Strategies to achieve this include the use of specialized ligands that can control the stereoelectronics of the catalyst or the installation of a temporary directing group on the pyridine nitrogen or another position of the molecule. rsc.org For instance, palladium-catalyzed C-H arylation of electron-deficient pyridines has been achieved with high regioselectivity, demonstrating that electronic factors can be harnessed to direct functionalization to specific distal positions. nih.gov Similarly, cobalt(III) catalysts have been effective in the C-H functionalization of 2-phenylpyridine (B120327) derivatives. nih.gov The presence of the chloro, fluoro, and ethynyl groups in this compound derivatives significantly influences the electronic landscape of the pyridine ring, which in turn affects the feasibility and outcome of transition metal-catalyzed C-H activation at the distal C5 and C6 positions.
Controlling regioselectivity is the most critical challenge in the C-H functionalization of polysubstituted pyridines. The outcome is determined by a delicate balance of electronic effects, steric hindrance, and the reaction mechanism, which is influenced by the choice of catalyst, ligands, and reaction conditions. nih.gov In the context of a this compound scaffold, the C-H bonds at the C5 and C6 positions exhibit different reactivity profiles. The fluorine at C3 and the chlorine at C2 are strongly electron-withdrawing, which deactivates the entire ring towards electrophilic attack but can increase the acidity of the ring protons, potentially facilitating a concerted metalation-deprotonation (CMD) pathway. nih.gov
Studies on the related compound 4-chloro-3-fluoropyridine (B1587321) have shown that regioselective functionalization is possible. For example, Minisci-type amidomethylation reactions on this substrate proceed with high regioselectivity for the C2 and C6 positions. acs.org For this compound, the C6-H bond is adjacent to the nitrogen atom, making it susceptible to ortho-functionalization, while the C5-H bond is meta to the nitrogen and flanked by the ethynyl and fluoro-substituents. The specific directing effect of the ethynyl group and the electronic push-pull within the molecule would be key to controlling functionalization at the C5 position. Biocatalytic approaches using halogenase enzymes have also demonstrated remarkable regioselectivity in C-H activation, offering a complementary strategy to traditional chemocatalysis. biorxiv.org
| Factor | Influence on Regioselectivity in Pyridine C-H Functionalization | Relevance to this compound |
|---|---|---|
| Electronic Effects | Electron-withdrawing groups increase C-H acidity, favoring metalation-deprotonation pathways. Electron-donating groups can favor electrophilic substitution-type mechanisms. nih.gov | The Cl, F, and ethynyl groups are all electron-withdrawing, increasing the acidity of the C5-H and C6-H protons. |
| Steric Hindrance | Bulky substituents can block access to adjacent C-H bonds, directing functionalization to less hindered positions. nih.gov | The C2-chloro group provides steric bulk near the nitrogen, potentially influencing a catalyst's approach to the C6-H bond. |
| Directing Groups | Coordinating groups (e.g., amides, N-oxides) can chelate to the metal catalyst, forcing functionalization at a specific ortho-position. rsc.org | The pyridine nitrogen itself is the primary directing group. Functionalization of the ethynyl group could install a secondary directing group. |
| Catalyst/Ligand System | The size and electronic properties of ligands on the metal center can tune the steric and electronic environment of the reaction, overriding intrinsic substrate preferences. nih.gov | Choice of a specific Pd/ligand or Ru/ligand system would be crucial for selectively targeting either the C5 or C6 position. |
Mechanistic Pathways and Kinetic Studies of this compound Reactions
Elucidating the precise mechanistic steps of a reaction is fundamental to its optimization and broader application. For reactions involving this compound, this involves identifying key intermediates, understanding the kinetics of bond-breaking and bond-forming steps, and leveraging computational models to map out the entire reaction pathway.
The reactivity of this compound is dictated by the potential intermediates it can form. The ethynyl group is particularly significant, as terminal alkynes are known to undergo isomerization to vinylidene species in the presence of transition metals like ruthenium. whiterose.ac.ukresearchgate.net A proposed reaction pathway could involve the initial coordination of the alkyne to a metal center, followed by a 1,2-hydrogen shift to form a highly electrophilic metal-vinylidene intermediate ([M]=C=CHR). This intermediate is a powerful electrophile, susceptible to attack by nucleophiles. whiterose.ac.uk
In the context of C-H activation, different intermediates are plausible. Palladium-catalyzed reactions are often proposed to proceed via high-valent species, such as Pd(IV) intermediates, formed by the oxidation of a Pd(II) precursor. mdpi.com Reductive elimination from this Pd(IV) center then forms the new C-C or C-heteroatom bond. mdpi.com Alternatively, single-electron transfer (SET) mechanisms could be operative, leading to the formation of radical cation intermediates, which have been implicated in certain oxidative C-H cleavage reactions. nih.gov The specific intermediate formed depends heavily on the metal, its oxidation state, and the electronic nature of the substrate and reagents.
The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms, particularly for determining whether a C-H bond is cleaved in the rate-determining step (RDS) of a reaction. core.ac.ukwikipedia.org A primary KIE (kH/kD > 1) is observed when the bond to the isotopically labeled atom is broken in the RDS. core.ac.uk
In the study of C-H activation reactions, both intermolecular (comparing rates of deuterated and non-deuterated substrates) and intramolecular (using a substrate with both C-H and C-D bonds) KIE experiments are common. nih.govepfl.ch For example, large intramolecular KIE values (e.g., kH/kD = 7.5) have been observed in copper-catalyzed C-H functionalizations of pyridine derivatives, supporting a mechanism involving a concerted metalation-deprotonation (CMD) as the rate-limiting step. nih.gov A significant KIE would strongly suggest that the C-H cleavage at the C5 or C6 position of a this compound derivative is a crucial kinetic event, providing insight into the transition state of the reaction. nih.gov
| KIE Experiment Type | Typical kH/kD Value | Mechanistic Implication | Reference |
|---|---|---|---|
| Primary KIE | > 2 | C-H bond cleavage occurs in or before the rate-determining step. Suggests a linear transition state. | core.ac.uk |
| Secondary KIE | ~ 1 (e.g., 0.8-1.2) | Isotopically labeled atom is not directly involved in bond breaking but its environment changes (e.g., rehybridization) in the RDS. | wikipedia.org |
| No KIE | ~ 1 | C-H bond cleavage occurs after the rate-determining step. | epfl.ch |
| Cu-catalyzed Alkynylation | kH/kD = 7.5 (intramolecular) | Supports a Concerted Metalation-Deprotonation (CMD) mechanism. | nih.gov |
Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. nih.gov DFT calculations allow for the mapping of potential energy surfaces, the characterization of ground states, transition states, and intermediates, and the calculation of activation barriers. whiterose.ac.uk
For reactions involving this compound, computational studies can provide critical insights. For example, DFT could be used to model the isomerization of the terminal alkyne to a ruthenium-vinylidene complex, comparing the energy barriers for different pathways and corroborating experimental observations. whiterose.ac.uk Furthermore, computational methods can be used to predict KIEs, which can then be compared with experimental values to validate a proposed transition state structure. nih.gov Studies on fluorinated pyridine complexes have used DFT to investigate molecular geometries and bond lengths, providing a foundational understanding of how substituents affect the electronic structure. dcu.ie By combining experimental data with computational modeling, a comprehensive and detailed picture of the mechanistic pathways governing the reactivity of this compound can be developed.
Advanced Characterization and Theoretical Investigations of 2 Chloro 4 Ethynyl 3 Fluoropyridine
Spectroscopic Methodologies for Structural Analysis of 2-Chloro-4-ethynyl-3-fluoropyridine (B6249615)
Spectroscopic techniques are indispensable for confirming the identity and determining the structural features of this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry provides a comprehensive profile of the molecule.
NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive structural information.
¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine (B92270) ring (H-5 and H-6) and one signal for the acetylenic proton.
The proton at the C-6 position, being adjacent to the nitrogen atom, would likely appear at the most downfield chemical shift.
The proton at the C-5 position would resonate at a slightly lower chemical shift.
The acetylenic proton (≡C-H) typically appears in the range of 3-4 ppm. rsc.org
The coupling between H-5 and H-6, which are ortho to each other, should result in a doublet for each signal with a typical coupling constant (³JHH) of approximately 5-6 Hz.
¹³C NMR: The ¹³C NMR spectrum would account for all seven carbon atoms in the molecule.
The two carbons of the ethynyl (B1212043) group are expected around 70-90 ppm.
The five carbons of the pyridine ring will show distinct signals, influenced by the attached substituents (Cl, F, and ethynyl group). The carbon atoms bonded to the electronegative halogen atoms (C-2 and C-3) will exhibit characteristic chemical shifts and C-F coupling. Studies on other fluoropyridines show that carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) are highly informative for confirming assignments. acs.org The C-Cl bond will also influence the chemical shift of C-2.
¹⁹F NMR: A ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at C-3. The chemical shift and coupling patterns to adjacent protons (H-5) and carbons would further confirm the molecular structure. In similar fluoropyridine derivatives, the ¹⁹F chemical shifts are sensitive to the electronic environment. rsc.org
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H NMR | |||
| H-5 | ~7.0-7.5 | Doublet of doublets | ³J(H5-H6) ≈ 5-6; ⁴J(H5-F3) ≈ 1-3 |
| H-6 | ~8.0-8.5 | Doublet | ³J(H6-H5) ≈ 5-6 |
| ≡C-H | ~3.5 | Singlet | |
| ¹³C NMR | |||
| C-2 | ~150-155 | Doublet | ²J(C2-F3) |
| C-3 | ~155-160 | Doublet | ¹J(C3-F3) > 200 |
| C-4 | ~115-125 | Doublet | ²J(C4-F3) |
| C-5 | ~120-130 | Doublet | ³J(C5-F3) |
| C-6 | ~145-150 | Singlet (or small doublet) | ⁴J(C6-F3) |
| -C≡ | ~80-90 | Doublet | ³J(C-F3) |
| ≡C-H | ~75-85 | Doublet | ⁴J(C-F3) |
| ¹⁹F NMR | |||
| F-3 | Varies | Doublet of doublets | ⁴J(F3-H5) ≈ 1-3 |
Note: This table contains predicted values based on data from analogous compounds and general spectroscopic principles. Actual experimental values may vary.
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.
Key Vibrational Modes:
≡C-H Stretch: A sharp, characteristic absorption band is expected around 3300 cm⁻¹ in the IR spectrum, corresponding to the stretching of the acetylenic C-H bond. rsc.org
C≡C Stretch: The carbon-carbon triple bond stretch is expected in the range of 2100-2260 cm⁻¹. This band is often weak in the IR spectrum if the alkyne is symmetrically substituted, but in this case, it should be observable.
C-F Stretch: A strong absorption band characteristic of the C-F stretch is typically observed in the 1150-1250 cm⁻¹ region for fluoropyridines. researchgate.net
C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600-800 cm⁻¹.
Pyridine Ring Vibrations: The pyridine ring itself gives rise to several characteristic stretching and bending vibrations throughout the mid-IR region (approx. 1600-1400 cm⁻¹ for C=C/C=N stretching).
Raman spectroscopy would provide complementary information. For instance, the C≡C triple bond stretch, which can be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. Commercial Raman libraries contain spectra for related compounds like 2-Chloro-3-fluoropyridine (B99640), which can serve as a reference for the pyridine ring modes. raman-spectra.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
| Acetylenic ≡C-H Stretch | ~3300 | Sharp, Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| C≡C Triple Bond Stretch | 2100 - 2260 | Weak to Medium (IR), Strong (Raman) |
| Pyridine Ring C=C, C=N Stretches | 1400 - 1600 | Medium to Strong |
| C-F Stretch | 1150 - 1250 | Strong |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₇H₃ClFN), the exact molecular weight is 154.9966 u.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺•).
Fragmentation Pattern: Electron Ionization (EI) is a common technique that causes fragmentation. aip.org A key feature in the mass spectrum would be the isotopic pattern of the molecular ion due to the presence of chlorine. The [M+2]⁺• peak, resulting from the ³⁷Cl isotope, would have an intensity of approximately one-third that of the [M]⁺• peak (from ³⁵Cl).
Predicted fragmentation pathways could include:
Loss of a chlorine radical: [M - Cl]⁺
Loss of a fluorine radical: [M - F]⁺
Loss of acetylene (B1199291): [M - C₂H₂]⁺•
Loss of hydrogen cyanide from the pyridine ring: [M - HCN]⁺•
Proton-transfer reaction mass spectrometry (PTR-MS) is a softer ionization technique that typically results in the protonated molecule [M+H]⁺ with minimal fragmentation, ideal for unambiguous molecular weight determination. kore.co.uk
Quantum Chemical and Molecular Modeling Studies of this compound
Theoretical calculations are vital for complementing experimental data, predicting molecular properties, and understanding the electronic structure.
Density Functional Theory (DFT) is a widely used computational method for investigating the properties of molecules. For halogenated pyridines, methods like B3LYP with basis sets such as 6-311++G(d,p) have shown excellent agreement with experimental vibrational spectra and molecular structures. researchgate.net
Molecular Geometry: DFT calculations can optimize the geometry of this compound, providing precise predictions of bond lengths, bond angles, and dihedral angles. These calculations can confirm the planarity of the pyridine ring.
Electronic Structure: DFT allows for the analysis of the molecule's frontier molecular orbitals (HOMO and LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical reactivity and electronic transition energies. The distribution of electron density and the molecular electrostatic potential (MEP) can also be mapped, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which is crucial for predicting sites of electrophilic and nucleophilic attack.
Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory for electronic structure characterization.
Methods like Møller-Plesset perturbation theory (e.g., MP2) with large basis sets (e.g., cc-pVTZ) or more advanced methods like Coupled Cluster (CC) theory can provide highly accurate molecular structures and energies. researchgate.net These methods are particularly useful for benchmarking DFT results and for cases where electron correlation effects are significant. For instance, ab initio calculations have been successfully used to compute the molecular structures of related 2-halopyridines, noting effects like the shortening of the N–C(2) bond upon halogen substitution. researchgate.net Such high-level calculations would provide a definitive theoretical description of the electronic ground state and could be extended to investigate excited states and predict UV-Vis absorption spectra.
Predicting Reactivity and Selectivity via Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and selectivity of chemical reactions. imperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk While specific FMO analysis for this compound is not extensively documented in the reviewed literature, the principles of FMO theory can be applied to predict its chemical behavior based on the electronic properties of its substituents.
The reactivity of pyridine derivatives is heavily influenced by the nature and position of substituents on the ring. For instance, in fluoropyridines, the fluorine atom's position has a minimal effect on the W-N bond lengths in tungsten complexes, but it does influence the molecule's electronic properties. dcu.ie Theoretical studies on related molecules, such as 2-Amino-3-bromo-5-nitropyridine, show that atomic charges, which are related to the molecular orbitals, influence properties like dipole moment, polarizability, and chemical reactivity. researchgate.net
For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. The ethynyl group, being a π-system, will also participate in the molecule's frontier orbitals. The distribution and energy of these orbitals are crucial for predicting how the molecule will interact with other reagents. For example, in cycloaddition reactions involving other substituted pyridines, the efficiency and regioselectivity are often explained by FMO theory, highlighting the importance of the electron-withdrawing nature of substituents. thieme-connect.com The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net
Table 1: Predicted Influence of Substituents on Frontier Orbitals of this compound
| Substituent | Position | Expected Electronic Effect | Predicted Impact on HOMO/LUMO Energies |
| Chloro | 2 | Inductively withdrawing, weakly deactivating | Lowering |
| Fluoro | 3 | Strongly inductively withdrawing, weakly deactivating | Lowering |
| Ethynyl | 4 | π-system, can act as electron-withdrawing or donating | Affects both, potentially narrowing the gap |
Conformational Analysis and Tautomerism Studies
Conformational Analysis: The conformational flexibility of this compound is relatively limited. The pyridine ring is a rigid aromatic system. The primary conformational freedom would arise from the rotation of the ethynyl group around the C4-C(ethynyl) single bond. However, due to the linear nature of the acetylene moiety and its cylindrical symmetry, this rotation is not expected to lead to distinct, stable conformers with significant energy barriers.
Studies on related substituted pyridines in metal complexes, such as bis(2-chloro-3-methylpyridine)dibromidocopper(II), reveal the existence of different conformations (syn and anti) based on the orientation of the pyridine ligands relative to each other. up.ac.za This demonstrates that intermolecular interactions and coordination can influence the preferred orientation of substituted pyridine rings in the solid state.
Tautomerism Studies: Tautomerism involves the migration of a proton, typically between a heteroatom and a carbon atom. For this compound, significant tautomerism is not expected. The molecule lacks the common functional groups that readily undergo tautomerization, such as a hydroxyl group (leading to keto-enol tautomerism as seen with hydroxypyridines) or an amino group (leading to imine-enamine tautomerism). acs.orgacs.org Studies on fluoropyridines and their derivatives generally focus on their electronic structure and reactivity rather than tautomeric equilibria, unless specific functional groups that support tautomerism are present. researchgate.net
Solid-State Structural Analysis (e.g., X-ray Crystallography) of this compound Derivatives
For example, the solid-state structures of 4-bromo-3,5-difluoro-2,6-bis-(phenylethynyl)-pyridine derivatives have been determined. arkat-usa.org These studies reveal how the molecules pack in the crystal lattice, often involving π-π stacking interactions between the aromatic rings. arkat-usa.org
Similarly, the crystal structures of metal complexes containing halopyridine ligands have been extensively investigated. In complexes of copper(II) with 2,3-dihalopyridines, the coordination geometry around the metal center and the intermolecular contacts, including halogen bonds, are key structural features. up.ac.zaresearchgate.net For instance, the crystal structure of bis(2-chloro-3-fluoropyridine)dibromidecopper(II) shows that the molecules form chains via halogen-halide bonds between the chlorine substituents and bromide ions. up.ac.za
The analysis of a derivative, 2-chloro-3-fluoropyridine-4-carboxylic acid, shows a melting point of 199 °C, indicating a stable crystalline solid. sigmaaldrich.com The structural data from such derivatives are crucial for understanding how the substitution pattern on the pyridine ring influences molecular packing and non-covalent interactions.
Table 2: Crystallographic Data for a Related Pyridine Derivative No complete crystallographic data table for a direct derivative of this compound was available in the search results. The following is a representative example of the type of data obtained from X-ray crystallography of a substituted pyridine.
| Parameter | Value (for a representative derivative) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Key Interactions | π-π stacking, Halogen bonding |
Applications of 2 Chloro 4 Ethynyl 3 Fluoropyridine in Academic Research and Drug Discovery
2-Chloro-4-ethynyl-3-fluoropyridine (B6249615) as a Key Building Block in Complex Molecule Synthesis
The distinct reactivity of its functional groups makes this compound a sought-after starting material for the synthesis of diverse and complex molecules.
Synthesis of Novel Heterocyclic Systems
In the field of life sciences and drug discovery, the development of synthetic strategies for novel polysubstituted heterocyclic systems is of paramount importance. arkat-usa.org Polyfunctional heterocyclic scaffolds, such as those derived from this compound, are central to the creation of a significant proportion of commercially important pharmaceuticals. arkat-usa.org The presence of both halogen and ethynyl (B1212043) functionalities allows for sequential, site-selective reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, can be employed to selectively functionalize the ethynyl group, while the chloro and fluoro substituents can undergo nucleophilic aromatic substitution, providing a pathway to a wide array of novel heterocyclic systems. arkat-usa.orgorganic-chemistry.org The ability to introduce various substituents onto the pyridine (B92270) core in a controlled manner is crucial for exploring new chemical space and generating libraries of compounds for biological screening.
Construction of Polyfunctional Scaffolds
The strategic arrangement of the chloro, fluoro, and ethynyl groups on the pyridine ring allows for the construction of polyfunctional scaffolds with precise control over three-dimensional architecture. arkat-usa.org Polyhalogenated pyridine derivatives are particularly valuable as they offer multiple reaction sites. arkat-usa.org The chlorine atom can be displaced by nucleophiles, and the ethynyl group can participate in various transformations, including cycloadditions and further cross-coupling reactions. nih.govresearchgate.net This multi-faceted reactivity enables the elaboration of the initial pyridine core into more complex structures with diverse functional groups, which is a key strategy in modern synthetic and medicinal chemistry for developing compounds with tailored properties. arkat-usa.org
Role in Medicinal Chemistry Research and Drug Design
The unique combination of a halogenated pyridine ring and an ethynyl moiety in this compound makes it a privileged scaffold in medicinal chemistry research and drug design.
Design and Optimization of Pharmaceutical Compounds Utilizing this compound Scaffolds
The this compound scaffold serves as a versatile template for the design and optimization of pharmaceutical compounds. arkat-usa.org Its inherent functionalities allow for systematic structural modifications to explore structure-activity relationships (SAR). For example, the chlorine atom can be substituted with various amines, alcohols, or thiols to probe interactions with biological targets. acs.org The ethynyl group can be transformed into other functional groups or used as a linker to attach larger molecular fragments. sci-hub.se This modular approach to synthesis facilitates the rapid generation of analog libraries, a critical step in the lead optimization phase of drug discovery. activate-scientific.comgoogle.com
Influence of Fluorine and Ethynyl Moieties on Biological Activity and Drug Properties
The presence of both fluorine and ethynyl groups significantly influences the physicochemical and pharmacological properties of molecules derived from this scaffold. sci-hub.seacs.org
Fluorine Moiety: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. acs.orgnih.gov The strong electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, affecting the compound's ionization state and, consequently, its solubility and membrane permeability. nih.gov The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. acs.orgnih.gov Furthermore, fluorine can act as a hydrogen bond acceptor and its substitution for hydrogen can lead to conformational changes that enhance binding affinity to target proteins. nih.govoup.com
Ethynyl Moiety: The ethynyl group is a versatile functional group in drug design. sci-hub.se Its linear geometry can be exploited to probe specific binding pockets in proteins. It can act as a weak hydrogen bond donor and is considered a bioisostere for various groups, including chloro, cyano, and even small aromatic rings. sci-hub.se The terminal alkyne can also serve as a reactive handle for "click chemistry," enabling the efficient conjugation of the molecule to other entities, such as fluorescent probes or polyethylene (B3416737) glycol (PEG) chains. sci-hub.se The introduction of an ethynyl group has been shown to enhance the anti-HIV activity of certain nucleoside analogs. sci-hub.se
Interactive Table: Impact of Fluorine and Ethynyl Groups on Drug Properties
| Feature | Influence of Fluorine | Influence of Ethynyl Group |
| Metabolic Stability | Often increases by blocking metabolic "soft spots". acs.orgnih.gov | Can influence metabolic pathways, sometimes leading to faster conversion to active metabolites. sci-hub.se |
| Binding Affinity | Can enhance binding through favorable interactions and conformational control. nih.govoup.com | Its linear shape can probe specific binding pockets and it can act as a hydrogen bond donor. sci-hub.se |
| Physicochemical Properties | Modulates pKa, lipophilicity, and membrane permeability. nih.govoup.com | Can act as a bioisostere for various functional groups. sci-hub.se |
| Synthetic Versatility | Influences reactivity of the pyridine ring. | Serves as a handle for "click chemistry" and other transformations. sci-hub.se |
Applications in Scaffold Hopping and Lead Optimization Strategies
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures with improved properties while retaining the desired biological activity. nih.govresearchgate.net The this compound scaffold can be utilized in such strategies. By maintaining the key pharmacophoric elements (the ethynyl and fluoro groups) while modifying the core pyridine ring or its other substituents, medicinal chemists can generate new chemical entities with potentially improved ADME (absorption, distribution, metabolism, and excretion) profiles, reduced off-target effects, or novel intellectual property positions. researchgate.netacs.org This approach is integral to lead optimization, where the goal is to refine a promising hit compound into a clinical candidate. nih.govnih.gov
Contributions to Agrochemical and Material Science Research
Beyond pharmaceuticals, the unique electronic properties and reactivity of this compound lend themselves to applications in other fields of chemical research.
Development of Agrochemical Compounds
Substituted pyridines are integral to the development of modern agrochemicals, including herbicides and fungicides. rsc.org The chloro-fluoropyridine core is present in various patented herbicidally active compounds. For example, derivatives of 2-[4-(5-chloro-3-fluoropyridine-2-yloxy)phenoxy]propionic acid have been developed for the protection of crop plants. unifiedpatents.com Other patents describe substituted pyridine compounds with herbicidal activity, further establishing the importance of this heterocyclic system in agrochemistry. epo.org The presence of an ethynyl group, as in this compound, provides a site for further chemical modification, potentially leading to the discovery of new agrochemicals with improved efficacy or novel modes of action. epo.org
Exploration in Functional Materials
The rigid, linear nature of the ethynyl group, combined with the electronic properties of the fluorinated pyridine ring, makes this compound and its isomers interesting building blocks for functional materials. unilag.edu.ng The ethynyl group can participate in polymerization reactions or act as a linker in the construction of metal-organic frameworks (MOFs) or coordination polymers. unilag.edu.ng
Research into fluorinated 1,4-bis(4'-pyridylethynyl)benzenes has demonstrated their utility in forming coordination polymers with interesting crystal packing motifs and phase behaviors. unilag.edu.ng Furthermore, fluorinated monomers containing ethynyl groups have been investigated for their ability to modify the electro-optical properties of liquid crystals, where they can enhance the Kerr constant or reduce hysteresis, which is valuable for display technologies. mdpi.com While direct research on the material applications of this compound is not extensively documented, the properties of closely related ethynyl-fluoropyridine structures suggest its potential for creating novel materials with specific optical or electrical characteristics. unilag.edu.ngmdpi.com The fluorine atom, in particular, can be used as a probe for studying material properties using ¹⁹F NMR.
Patent Landscape and Emerging Research Areas
The patent literature provides valuable insight into the commercial and research interest in this compound and related compounds. Analysis of these patents reveals established synthetic methodologies and points toward future research directions.
Analysis of Patent Literature for Synthetic Routes and Applications
Patents related to fluorinated pyridine derivatives disclose a variety of synthetic strategies and applications. A common theme is the use of these compounds as key intermediates in the synthesis of biologically active molecules.
Synthesis: Patents often describe methods for preparing the core pyridine structure. For example, one method for synthesizing 2-chloro-3-fluoropyridine (B99640) involves a diazotization reaction of 2-chloro-3-aminopyridine. google.com Other patents detail the synthesis of more complex derivatives, such as a method for producing coumarin (B35378) derivatives that starts from 5-chloro-2,3-difluoropyridine. epo.org These synthetic routes are crucial for providing a reliable supply of these building blocks for further research and development.
Applications: The primary application area found in the patent literature for chloro-fluoropyridine derivatives is in pharmaceuticals. Patents claim the use of these structures in creating inhibitors for critical disease targets like KRAS G12D and various other kinases. google.com There is also significant patent activity around their use as GPCR modulators. google.comgoogleapis.com In the agrochemical sector, patents claim the use of chloro-fluoropyridine derivatives as herbicides. unifiedpatents.com
Future Directions and Unexplored Avenues in this compound Chemistry
The existing body of research and patent literature clearly establishes this compound and its close analogs as valuable scaffolds, primarily in medicinal chemistry. However, several avenues for future exploration remain.
The pyridine ring system is expected to continue being a mainstay in drug discovery due to its versatile chemical properties. rsc.orgnih.gov Future work will likely focus on optimizing the physicochemical properties of drug candidates derived from this scaffold to improve cell permeability and bioavailability. tandfonline.com The development of prodrug strategies, where a less active form of a compound is administered and then converted to the active form in the body, is one such avenue. tandfonline.com
While the utility of ethynyl-pyridines in creating therapeutic agents is well-documented, their potential in material science is less developed. The synthesis of novel polymers, MOFs, and other functional materials from this compound could lead to materials with unique photophysical or electronic properties. unilag.edu.ngmdpi.com The combination of the pyridine nitrogen's coordination ability, the ethynyl group's linear rigidity, and the fluorine's electronic influence presents a compelling toolkit for materials design.
Finally, the continued development of novel synthetic methods to access and functionalize this and related pyridine scaffolds will be crucial. rsc.org New catalytic methods that allow for more efficient and selective manipulation of the chloro, fluoro, and ethynyl groups will open up new areas of chemical space for exploration in all fields where this versatile building block is applied.
Table of Compounds
Q & A
Q. What are the established synthetic routes for 2-Chloro-4-ethynyl-3-fluoropyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves halogenation and cross-coupling reactions. A common approach is the Sonogashira coupling between 2-chloro-3-fluoro-4-iodopyridine and terminal alkynes under palladium catalysis. Key conditions include:
Q. Table 1: Yield Optimization
| Catalyst System | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh3)4/CuI | DCM | Et3N | 72 | |
| PdCl2(dppf)/CuI | THF | NaOH | 68 |
Critical Factors: Oxygen-free environments (via N2 purging) and stoichiometric control of the alkyne partner reduce homocoupling byproducts.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR: Assign signals using deuterated solvents (CDCl3 or DMSO-d6). The ethynyl proton appears as a singlet near δ 3.1–3.3 ppm, while fluorine substituents split adjacent proton signals .
- X-ray Crystallography: Resolves regiochemistry and confirms the ethynyl group’s spatial orientation. Crystallization in ethyl acetate/hexane mixtures yields suitable single crystals .
- Mass Spectrometry (HRMS): ESI-HRMS in positive ion mode confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 185.02) .
Note: Discrepancies in <sup>19</sup>F NMR shifts between batches may indicate residual solvents or impurities; validate via HPLC (C18 column, acetonitrile/water gradient) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and N95 masks to avoid inhalation of fine powders .
- Storage: Keep in amber glass vials under argon at –20°C to prevent moisture absorption and decomposition .
- Waste Disposal: Collect halogenated waste separately and neutralize with 10% NaOH before incineration by licensed facilities .
Key Risks:
- Acute Toxicity: LD50 (oral, rat) ≈ 250 mg/kg; avoid skin contact .
- Environmental Hazard: Classified as WGK 3 (severely hazardous to aquatic life) .
Advanced Research Questions
Q. How does the ethynyl group influence regioselectivity in subsequent functionalization reactions?
Methodological Answer: The ethynyl moiety acts as an electron-withdrawing group, directing electrophilic substitution to the meta position relative to the chlorine atom. For example:
- Nitration: HNO3/H2SO4 selectively introduces a nitro group at C5 .
- Suzuki Coupling: Pd-mediated reactions with aryl boronic acids favor C6 substitution due to steric hindrance from the ethynyl group .
Computational Support: DFT calculations (B3LYP/6-31G*) show the ethynyl group lowers LUMO energy at C5/C6, enhancing electrophilic attack .
Q. How can contradictory data on reaction yields or spectral assignments be resolved?
Methodological Answer: Contradictions often arise from:
- Purity Issues: Validate via HPLC (>98% purity) and elemental analysis .
- Solvent Artifacts: Ensure deuterated solvents are free from residual protons (e.g., CDCl3 stored over molecular sieves) .
- Reaction Scaling: Pilot small-scale reactions (≤1 mmol) before scaling up; exothermic reactions may require controlled addition rates .
Case Study: Discrepant <sup>19</sup>F NMR shifts (δ –112 vs. –115 ppm) were traced to competing solvation effects in DCM vs. THF .
Q. What advanced computational methods predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- Molecular Dynamics (MD): Simulates ligand-catalyst interactions (e.g., Pd(0) complexes) to predict coupling efficiency .
- Docking Studies: Models binding affinity with biological targets (e.g., kinase inhibitors) using AutoDock Vina .
- Reaction Pathway Analysis: IRC (Intrinsic Reaction Coordinate) calculations identify transition states for ethynyl group transformations .
Data Source: PubChem CID 145875627 provides crystallographic and thermodynamic data for benchmarking .
Q. How does fluorination at C3 impact the compound’s electronic properties and bioactivity?
Methodological Answer:
Q. Table 2: Fluorine Impact on Bioactivity
| Fluorine Position | Kinase Inhibition IC50 (μM) | LogP |
|---|---|---|
| C3-Fluorine | 0.89 | 2.1 |
| C5-Fluorine | 2.45 | 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
